molecular formula C15H23N3O5 B2560425 2-Methyl-1-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate CAS No. 2180010-82-4

2-Methyl-1-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate

Cat. No.: B2560425
CAS No.: 2180010-82-4
M. Wt: 325.365
InChI Key: DMTXBRHENVIEGK-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate is a complex organic compound with a molecular formula of C15H23N3O5 and a molecular weight of 325.365 g/mol. This compound features a piperidine ring substituted with a 3-methyl-2,4-dioxoimidazolidin-1-yl group and an acetate ester group. It is a derivative of imidazolidine and piperidine, which are both important in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate typically involves multiple steps, starting with the formation of the imidazolidin-2,4-dione core. This can be achieved through the cyclization of appropriate diamines with diketones or keto acids. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the acetate ester group is added through esterification reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. Continuous flow chemistry might be employed to improve efficiency and safety. Purification steps, such as recrystallization or chromatography, would be used to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazolidinone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Alcohols or amines.

  • Substitution: : Various substituted piperidines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : Its biological activity can be explored for potential therapeutic uses, such as in the treatment of diseases.

  • Medicine: : It may serve as a precursor or intermediate in the synthesis of drugs targeting specific diseases.

  • Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to biological responses. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the imidazolidinone ring and the acetate ester group. Similar compounds might include other imidazolidinone derivatives or piperidine derivatives, but the exact substituents and functional groups would differ.

List of Similar Compounds

  • 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile

  • 1-Methylpyrazole-4-boronic acid pinacol ester

Properties

IUPAC Name

[2-methyl-1-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5/c1-10(19)23-15(2,3)13(21)17-7-5-11(6-8-17)18-9-12(20)16(4)14(18)22/h11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTXBRHENVIEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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